molecular formula C9H10N2O4S B2773056 Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate CAS No. 176658-24-5

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate

Cat. No. B2773056
CAS RN: 176658-24-5
M. Wt: 242.25
InChI Key: XJNUQALOFBVOJH-UHFFFAOYSA-N
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Description

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is a chemical compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 . It is also known by its CAS number 176658-24-5 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” is represented by the SMILES string: COC(=O)CCSC1=NC=C(C=C1)N+[O-] . This string represents the structure of the molecule in a linear format, where each character or set of characters represents a specific atom or bond.


Physical And Chemical Properties Analysis

“Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate” has a molecular weight of 242.25 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Protein Kinase Inhibition

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate has been investigated as a potential inhibitor of protein kinases. Specifically, it targets kinases harboring a rare cysteine in the hinge region, including MPS1 (monopolar spindle 1) kinase. MPS1 is implicated in various malignancies, such as triple-negative breast cancer. Researchers have designed this compound as a potential irreversible inhibitor, building upon the structure of a reversible MPS1 inhibitor .

Heterocycle Reactions

The synthesis of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate involves a three-step procedure. Notably, it includes a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution. The compound’s structure has been confirmed by nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction .

Glucokinase Activation

Compound 1 derived from Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate can effectively improve glucokinase activation. Glucokinase plays a crucial role in glucose homeostasis and is a potential target for diabetes treatment .

Analgesic Properties

Another derivative, compound 3, exhibits potential analgesic properties. Researchers have explored its efficacy in pain management .

Crystal Packing and Intermolecular Bonding

The crystal packing of Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is stabilized by hydrogen-type intermolecular bonding. Understanding these interactions contributes to our knowledge of solid-state properties .

Custom Synthesis and Sourcing

Beyond its biological applications, Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate is available for custom synthesis and bulk manufacturing. Researchers and industries can source this compound for their specific needs .

properties

IUPAC Name

methyl 3-(5-nitropyridin-2-yl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-15-9(12)4-5-16-8-3-2-7(6-10-8)11(13)14/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNUQALOFBVOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(5-nitropyridin-2-yl)thio]propanoate

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